Desethyl Fondenafil
CAS No.: 1027192-92-2
Cat. No.: VC0108798
Molecular Formula: C₂₂H₂₈N₆O₃
Molecular Weight: 424.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1027192-92-2 |
---|---|
Molecular Formula | C₂₂H₂₈N₆O₃ |
Molecular Weight | 424.5 |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Desethyl Fondenafil possesses distinctive chemical properties that define its pharmaceutical relevance. The compound is characterized by the following specifications:
The compound's IUPAC name is 5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one, which reflects its complex molecular structure containing pyrazole and pyrimidine rings . This heterocyclic structure is central to its chemical behavior and potential pharmacological activity.
Structural Characteristics
Desethyl Fondenafil features a pyrazolopyrimidine core structure, which is characteristic of several PDE5 inhibitors. The compound contains:
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A pyrazole ring fused with a pyrimidine ring
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A propyl substituent at position 3 of the pyrazole ring
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A methyl group at position 1 of the pyrazole ring
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A phenyl group with ethoxy and piperazine-1-carbonyl substituents
Relationship to Other PDE5 Inhibitors
Structural Similarity to Sildenafil and Derivatives
Desethyl Fondenafil bears structural similarities to other phosphodiesterase type 5 (PDE5) inhibitors, particularly Sildenafil and its derivatives. Like N-desmethyl-sildenafil (a metabolite of Sildenafil), Desethyl Fondenafil represents a demethylated or desethylated variant of its parent compound . This structural relationship suggests potential pharmacological properties similar to those of established PDE5 inhibitors.
The structural modifications that differentiate Desethyl Fondenafil from its parent compound primarily involve the removal of an ethyl group, which can significantly affect the compound's pharmacokinetic properties, including its metabolism, distribution, and elimination from the body. These modifications might also influence the compound's pharmacodynamic properties, including its potency and selectivity for the PDE5 enzyme.
Applications and Uses
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